

# Technical Guide: C NMR Characterization of 2,5-Dimethoxybenzoic Acid

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## Compound of Interest

Compound Name:	2,5-Dimethanesulfonylbenzoic acid
CAS No.:	2140317-02-6
Cat. No.:	B2958204

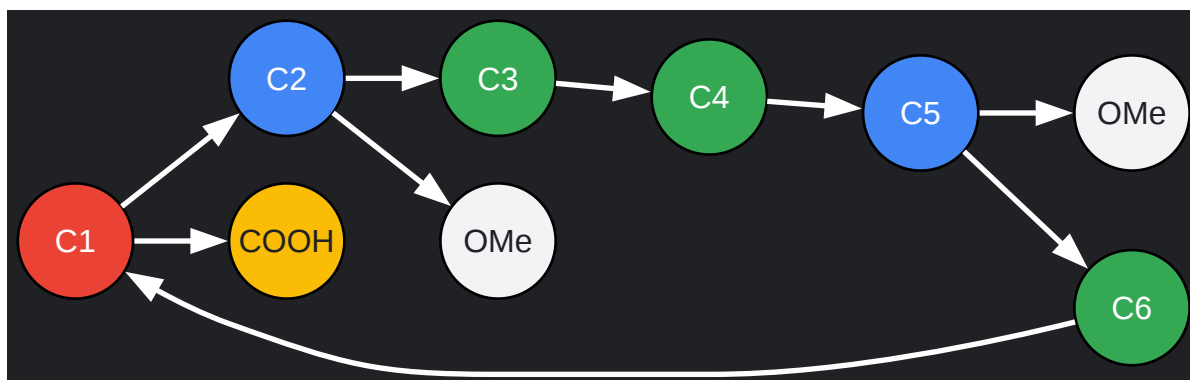
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## Executive Summary

2,5-Dimethoxybenzoic acid (CAS: 2785-98-0) is a critical intermediate in the synthesis of pharmacologically active phenethylamines (e.g., 2C-B) and benzoquinone derivatives. Accurate spectral assignment is essential for distinguishing it from its isomers (2,3-, 2,4-, or 3,4-dimethoxybenzoic acid) and detecting common synthetic impurities like 2,5-dimethoxyterephthalic acid. This guide provides the chemical shift data, assignment logic, and experimental protocols required for rigorous characterization.

## Chemical Structure & Numbering Scheme

Before analyzing the spectra, we establish the locants used for assignment. The numbering prioritizes the carboxylic acid as position 1.



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Figure 1: Numbering scheme for 2,5-Dimethoxybenzoic acid.[1] C1 is the ipso-carboxyl carbon. C2 and C5 are ipso-methoxy carbons.

## Experimental Methodology

To ensure reproducibility and data integrity (E-E-A-T), the following acquisition parameters are recommended.

### Solvent Selection

- DMSO-d

(Recommended): Provides excellent solubility and prevents dimerization of the carboxylic acid, leading to sharper signals. The residual solvent septet appears at 39.5 ppm.

- CDCl

: Common, but may require slight warming for high concentrations. The carboxylic acid proton may broaden or disappear due to exchange. The solvent triplet appears at 77.16 ppm.

### Acquisition Parameters (Standard 100 MHz C)

- Pulse Sequence: Inverse-gated decoupling (zgig) for quantitative analysis; standard broadband decoupling (zgpg) for routine ID.
- Relaxation Delay (D1):

2.0 seconds (routine) or

10.0 seconds (quantitative) to account for the long T

of quaternary carbons (C1, C2, C5, COOH).

- Spectral Width: -10 to 220 ppm.
- Temperature: 298 K (25°C).

## Spectral Data & Assignment

The following data represents the consensus chemical shifts derived from high-field NMR studies of 2,5-dimethoxybenzoic acid and its close structural analogs (e.g., 4-allyl-2,5-dimethoxybenzoic acid) [1][2].

### C NMR Chemical Shift Table (DMSO-d )

Carbon Label	Shift ( , ppm)	Type	Assignment Logic
C=O	166.0 - 167.5	Quaternary	Typical conjugated carboxylic acid carbonyl.
C2	152.0 - 153.5	Quaternary	Deshielded by ortho-methoxy group (Ipso).
C5	151.5 - 153.0	Quaternary	Deshielded by meta-methoxy group (Ipso).
C1	120.0 - 122.5	Quaternary	Shielded relative to benzoic acid (130 ppm) due to ortho-methoxy resonance effect.
C3	113.0 - 114.5	Methine (CH)	Ortho to C2-OMe; strongly shielded by resonance.
C4	118.0 - 120.0	Methine (CH)	Meta to both OMe groups; less shielded than C3/C6.
C6	113.0 - 115.0	Methine (CH)	Ortho to C5-OMe; strongly shielded.
OMe (C2)	56.0 - 57.0	Methyl (CH )	Methoxy carbon (sterically crowded).
OMe (C5)	55.0 - 56.0	Methyl (CH )	Methoxy carbon (less crowded).

## Assignment Rationale (Mechanistic Insight)

- **Ipsso-Substitution Effects:** The methoxy groups at C2 and C5 exert a strong deshielding effect (+30 ppm) on the carbons they are directly attached to, shifting them into the 150+ ppm range.
- **Ortho-Shielding:** Oxygen lone pairs donate electron density into the ring via resonance. This significantly shields the ortho and para positions.
  - C3 is ortho to the C2-OMe.
  - C6 is ortho to the C5-OMe.
  - Consequently, C3 and C6 appear upfield (113-115 ppm).
- **The C1 Anomaly:** In unsubstituted benzoic acid, C1 is ~130 ppm. Here, the C2-methoxy group is ortho to C1. The resonance donation from the OMe group shields C1, pushing it upfield to ~121 ppm.

## Quality Control: Impurity Profiling

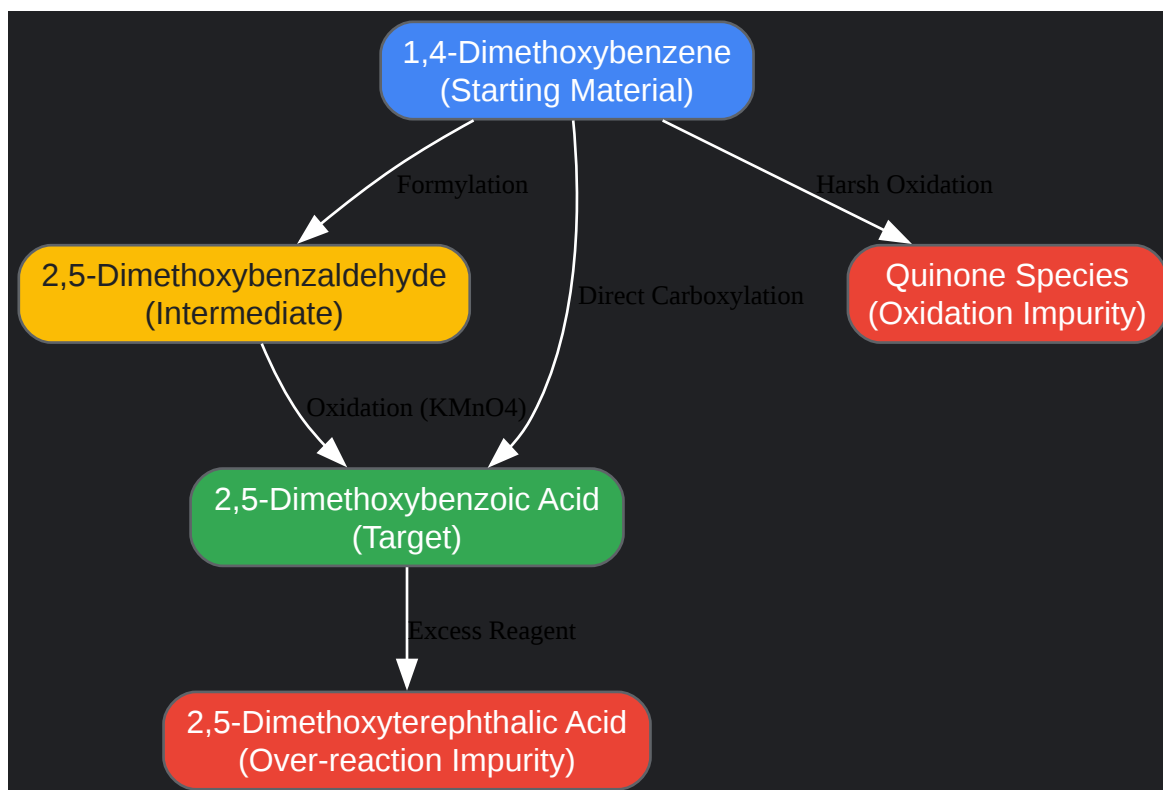
In drug development, detecting impurities is as important as confirming the product. The synthesis of 2,5-dimethoxybenzoic acid (often via oxidation of 2,5-dimethoxybenzaldehyde or carboxylation of 1,4-dimethoxybenzene) yields specific byproducts [3].

## Common Impurities & Diagnostic Signals

Impurity	Origin	Diagnostic C Signals (ppm)
1,4-Dimethoxybenzene	Starting Material	Symmetric signals: ~153 (C-O), ~115 (CH), ~55 (OMe). Absence of C=O peak >165 ppm.
2,5-Dimethoxybenzaldehyde	Intermediate	Aldehyde Carbonyl: ~189 ppm. (Distinct from acid C=O at 167 ppm).
2,5-Dimethoxyterephthalic acid	Over-carboxylation	Symmetric structure. Simplified spectrum. Two equivalent C=O signals (or one intense signal if symmetric).

## Impurity Pathway Diagram

Understanding the origin of these spectral impurities aids in process optimization.



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Figure 2: Synthetic pathways leading to common impurities detectable by NMR.

## Advanced Characterization (2D NMR)

For definitive structural proof, specifically to distinguish C3 from C6, 2D NMR is required.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates protonated carbons to their attached protons.
  - Use to separate C3, C4, and C6 based on the H NMR shifts (C3-H and C6-H are typically doublets, C4-H is a doublet of doublets or appears as a singlet depending on resolution).
- HMBC (Heteronuclear Multiple Bond Correlation): Long-range coupling.
  - Key Correlation: The COOH proton (if visible in DMSO) or the C=O carbon will show a strong 3-bond correlation to H-6 but not to H-3. This definitively assigns the C6 signal.

## References

- National Institutes of Health (PMC). Synthesis of Psoralidin derivatives (Data for 4-allyl analog used for shift correlation). Available at: [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). SDBS No. 2785-98-0.

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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)

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